molecular formula C21H19N3O3S2 B11150621 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11150621
M. Wt: 425.5 g/mol
InChI Key: ZZRYYUIYFIHXRV-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a derivative of pyrrolidinone, characterized by the incorporation of thiadiazole and thiophene moieties. This structural complexity suggests potential biological activities that merit investigation.

  • Molecular Formula : C26H27N3O3S
  • Molecular Weight : 461.58 g/mol
  • CAS Number : 608095-05-2
  • Predicted Boiling Point : 629.5 ± 65.0 °C
  • Density : 1.284 ± 0.06 g/cm³

These properties indicate a stable compound suitable for various biological applications.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the thiophene and pyrrolidinone structures in this compound may enhance its antimicrobial efficacy.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . In silico studies also suggest strong binding affinities to COX enzymes, which are critical targets in inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms. The structural components allow for interactions with cellular targets involved in tumorigenesis. For example, some thiadiazole derivatives have been reported to inhibit Aurora B kinase, a protein crucial in cancer cell proliferation . Preliminary findings indicate that this compound may possess selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) .

Study on Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that those with similar structural features to our compound exhibited MIC values as low as 0.045 µg/mL against Mycobacterium tuberculosis strains . Such findings underscore the potential of this compound in combating resistant bacterial infections.

Evaluation of Anti-inflammatory Effects

In a comparative study, several thiadiazole derivatives were tested for their anti-inflammatory effects using animal models. The results indicated that compounds with similar functional groups to our target showed a significant reduction in edema and inflammatory markers when compared to standard treatments like diclofenac sodium .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against M. tuberculosis with MIC = 0.045 µg/mL
Anti-inflammatoryReduced edema in animal models
AnticancerCytotoxic effects on HepG2 cell lines

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often include cyclization reactions and the introduction of thiadiazole and thiophene moieties, which are crucial for the biological activity of the resultant compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, research indicates that compounds with similar structures show effective inhibition against various fungal strains such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea. These findings suggest that the compound could serve as a template for developing new antifungal agents with enhanced efficacy against resistant strains .

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies. The thiadiazole ring in the structure has been linked to cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies have further elucidated its mechanism of action by interacting with key proteins involved in cancer cell proliferation .

Case Studies

StudyFindings
Antifungal Evaluation A series of derivatives were tested against fungal pathogens; some exhibited EC50 values lower than standard antifungal agents .
Cytotoxicity Against Cancer Cells Compounds were synthesized and tested for cytotoxicity; results indicated significant inhibition of cell growth compared to cisplatin .
Molecular Docking Studies High-affinity binding was observed with dihydrofolate reductase, suggesting a potential pathway for anticancer activity .

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H19N3O3S2/c1-21(2,3)13-8-6-12(7-9-13)16-15(17(25)14-5-4-10-28-14)18(26)19(27)24(16)20-23-22-11-29-20/h4-11,16,26H,1-3H3

InChI Key

ZZRYYUIYFIHXRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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